molecular formula C10H19NO2 B7826909 Tert-butyl Piperidine-3-carboxylate

Tert-butyl Piperidine-3-carboxylate

Cat. No.: B7826909
M. Wt: 185.26 g/mol
InChI Key: RHNAXBBEIVHVQT-UHFFFAOYSA-N
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Description

Tert-butyl piperidine-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring, and a carboxylate group at the third position of the ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine and tert-butyl chloroformate are commonly used as starting materials.

  • Reaction Conditions: The synthesis typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form piperidine-3-carboxylic acid.

  • Reduction: Reduction reactions can convert the carboxylate group to a primary alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Piperidine-3-carboxylic acid.

  • Reduction: Piperidine-3-ol.

  • Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Tert-butyl piperidine-3-carboxylate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the role of piperidine derivatives in biological systems.

  • Medicine: It serves as an intermediate in the synthesis of drugs that target various diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Tert-butyl piperidine-3-carboxylate is similar to other piperidine derivatives, but its unique feature is the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. Similar compounds include:

  • Piperidine-3-carboxylic acid

  • Piperidine-3-ol

  • N-tert-butylpiperidine

These compounds differ in their functional groups and reactivity, making this compound distinct in its applications and chemical behavior.

Properties

IUPAC Name

tert-butyl piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNAXBBEIVHVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301180-05-2
Record name 1,1-Dimethylethyl 3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301180-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl piperidine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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